

In-Depth Technical Guide: 4-Bromo-2phenylpent-4-enenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Bromo-2-phenylpent-4-enenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **4-Bromo-2-phenylpent-4-enenitrile**, a halogenated unsaturated nitrile. The document details its chemical and physical properties, a known synthetic route with a detailed experimental protocol, and available spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Compound Information

4-Bromo-2-phenylpent-4-enenitrile is a chemical compound with the molecular formula C₁₁H₁₀BrN.[1][2][3] It possesses a stereocenter at the carbon bearing the phenyl and nitrile groups and a vinyl bromide moiety.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **4-Bromo-2-phenylpent-4-enenitrile** is presented in Table 1. These properties are primarily computed estimates.



Property	Value	Source
Molecular Formula	C11H10BrN	[1][2][3]
Molecular Weight	236.11 g/mol	[2]
CAS Number	137040-93-8	[1][2]
IUPAC Name	4-bromo-2-phenylpent-4- enenitrile	[2]
SMILES	C=C(Br)CC(C#N)c1ccccc1	[1]
Boiling Point (predicted)	304.8 °C at 760 mmHg	[1]
Density (predicted)	1.357 g/cm ³	[1]
Flash Point (predicted)	138.2 °C	[1]
LogP (predicted)	3.59	[1]

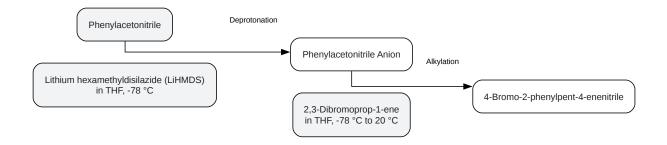
Synthesis of 4-Bromo-2-phenylpent-4-enenitrile

The primary reported synthesis of **4-Bromo-2-phenylpent-4-enenitrile** involves the alkylation of phenylacetonitrile with 2,3-dibromoprop-1-ene.[1] This reaction proceeds via the formation of a carbanion from phenylacetonitrile, which then acts as a nucleophile.

Synthetic Workflow

The synthesis can be visualized as a two-step process involving deprotonation followed by nucleophilic substitution.





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Caption: Synthetic workflow for 4-Bromo-2-phenylpent-4-enenitrile.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **4-Bromo-2-phenylpent-4-enenitrile**, adapted from the cited literature.[1]

Materials:

- Phenylacetonitrile
- Lithium hexamethyldisilazide (LiHMDS)
- 2,3-Dibromoprop-1-ene
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:



- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with phenylacetonitrile (1.0 equivalent) and anhydrous THF.
- Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium hexamethyldisilazide (LiHMDS) (1.1 equivalents) in THF is added dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C. The resulting mixture is stirred at -78 °C for 30 minutes.
- Alkylation: 2,3-Dibromoprop-1-ene (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and stirred for 15 hours.
- Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
 The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined
 organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and
 concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Bromo-2-phenylpent-4-enenitrile as a colorless oil.

Spectroscopic Characterization

Comprehensive spectroscopic data is essential for the unambiguous identification and characterization of **4-Bromo-2-phenylpent-4-enenitrile**. The following tables summarize the expected and, where available, reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data (Predicted)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.50 - 7.30	m	5H	Ar-H
5.80	S	1H	=CHH
5.60	S	1H	=CHH
4.20	t, J = 7.0 Hz	1H	CH(Ph)CN
3.10	d, J = 7.0 Hz	2H	CH ₂ -C=C

Note: Predicted data is based on standard chemical shift values and coupling constants for similar structures. Actual experimental data may vary.

Table 3: 13C NMR Spectroscopic Data

While a ¹³C NMR spectrum is reported to be available, the specific chemical shift values are not readily accessible in the public domain.[2] The predicted chemical shifts are listed below.

Chemical Shift (ppm)	Assignment
135.0	Ar-C (quaternary)
129.5	Ar-CH
128.0	Ar-CH
127.0	Ar-CH
125.0	C=CH ₂
120.0	C=CH ₂
118.0	CN
45.0	CH ₂
40.0	СН

Infrared (IR) Spectroscopy



Table 4: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080 - 3030	m	C-H stretch (aromatic, vinyl)
2960 - 2850	m	C-H stretch (aliphatic)
2250 - 2240	m	C≡N stretch
1640	m	C=C stretch (vinyl)
1600, 1495, 1450	S	C=C stretch (aromatic)
890	S	=CH2 out-of-plane bend
750, 700	S	C-H out-of-plane bend (monosubstituted benzene)
650	m	C-Br stretch

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
235/237	~1:1	[M] ⁺ (Molecular ion peak with bromine isotopes)
156	[M - Br]+	
116	[C ₉ H ₈] ⁺	_
91	[C ₇ H ₇]+ (Tropylium ion)	

Applications and Future Directions

The biological activity and potential applications of **4-Bromo-2-phenylpent-4-enenitrile** have not been extensively reported in the scientific literature. However, its structure suggests several potential areas of interest for researchers:



- Medicinal Chemistry: The combination of a nitrile group, a phenyl ring, and an allylic bromide
 makes it a versatile scaffold for the synthesis of novel bioactive molecules. The nitrile group
 can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further
 functionalization. The allylic bromide is a good leaving group for nucleophilic substitution
 reactions.
- Materials Science: Unsaturated nitriles can be utilized as monomers in polymerization reactions. The presence of the bromine atom could also impart flame-retardant properties to resulting polymers.
- Synthetic Intermediates: This compound can serve as a building block for the synthesis of more complex molecules through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br bond.

Further research is warranted to explore the reactivity and biological profile of this compound, which may unveil novel applications in drug discovery and materials science.

Conclusion

This technical guide has summarized the available information on the characterization of **4-Bromo-2-phenylpent-4-enenitrile**. A reliable synthetic protocol has been detailed, and a comprehensive set of predicted and partially available spectroscopic data has been provided to aid in its identification and characterization. While there is a lack of information regarding its biological activity and applications, its chemical structure suggests it could be a valuable tool for chemists in various fields. Further experimental investigation into this compound is encouraged to fully elucidate its properties and potential uses.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Bromo-2-phenylpent-4-enenitrile]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b159394#characterization-of-4-bromo-2-phenylpent-4-enenitrile]

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